Olamufloxacin, also known by its chemical identifier 167887-97-0, is synthesized through complex chemical processes that involve multiple steps to build its unique molecular structure. As a fluoroquinolone, it shares characteristics with other members of this class, such as ciprofloxacin and levofloxacin, but has been optimized for improved pharmacokinetic properties and antibacterial activity.
The synthesis of olamufloxacin involves several critical steps:
The molecular formula of olamufloxacin is . Its structure features a quinolone backbone with various substituents that contribute to its antibacterial efficacy. Key structural characteristics include:
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of olamufloxacin .
Olamufloxacin can participate in various chemical reactions:
Reaction Type | Common Reagents | Conditions |
---|---|---|
Oxidation | Hydrogen peroxide, potassium permanganate | Varies based on substrate |
Reduction | Sodium borohydride, lithium aluminum hydride | Mild conditions |
Substitution | Halogenating agents, nucleophiles | Typically requires base |
Olamufloxacin exerts its antibacterial effects primarily by targeting bacterial enzymes known as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and repair in bacteria:
This dual action leads to bacterial cell death due to the accumulation of unsealed DNA breaks .
Olamufloxacin has various applications in scientific research and clinical settings:
Olamufloxacin's foundation lies in its conserved 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, a hallmark of third-generation fluoroquinolones. Single-crystal X-ray diffraction (SCXRD) studies of analogous compounds like levofloxacin reveal a planar, bicyclic aromatic system essential for intercalative DNA binding. The core exhibits trans conformation across the C2–C3 bond, optimizing spatial orientation for target engagement. In levofloxacin hydrates, crystallographic data confirms a synperiplanar arrangement of the carboxylic acid at C3 and keto group at C4, facilitating critical hydrogen bonding with topoisomerase residues [8]. The fluorine atom at C6 stabilizes this conformation through electron-withdrawing effects, enhancing DNA-enzyme complex interactions. Crystal lattice analysis further reveals that the core participates in π-π stacking with adjacent molecules, a property correlated with enhanced DNA intercalation efficiency. Hydration patterns—such as the 4.5 water molecules in levofloxacin citrate salts—influence crystal packing and stability, suggesting similar hydrate formation may optimize Olamufloxacin’s solid-state properties [1].
Chirality critically defines Olamufloxacin’s biological activity. The C7 piperazinyl group’s stereochemistry influences target affinity and cellular penetration. Levofloxacin’s S(-)-enantiomer demonstrates 8–128x higher activity than its R(+)-counterpart against Gram-positive bacteria due to optimized binding pocket fit within DNA gyrase [4]. Olamufloxacin likely incorporates similar chiral optimization at its C7 position, ensuring preferential interaction with the GyrA subunit’s Ser-83 and Asp-87 residues—key sites for quinolone binding. Computational conformational analysis predicts that the S-configuration minimizes steric clash with the hydrophobic pocket adjacent to the topoisomerase active site. Racemic mixtures of precursor fluoroquinolones show reduced potency, confirming that enantiomeric purity is essential for maximizing target inhibition and minimizing off-target effects [8] [4].
Strategic modifications at key positions (C1, C5, C7, C8) differentiate Olamufloxacin from earlier fluoroquinolones:
Table 1: Bioactivity Impact of Key Substituents in Olamufloxacin
Position | Substituent | Primary Effect | Target Pathogens Affected |
---|---|---|---|
C1 | Cyclopropyl | Enhanced membrane penetration | Gram-negative bacilli |
C5 | Amino (⁻NH₂) | Increased water solubility | N/A (pharmacokinetic optimization) |
C7 | 2-Methylpyrrolidine | Reduced efflux, improved tissue uptake | MRSA, intracellular pathogens |
C8 | Methoxy (⁻OCH₃) | Reduced phototoxicity, stabilized binding | Streptococci, anaerobes |
Molecular docking and molecular dynamics (MD) simulations elucidate Olamufloxacin’s mechanism of action. Simulations based on E. coli GyrA (PDB: 1AB4) confirm that the molecule intercalates between –4 and +2 base pairs of cleaved DNA, positioning C3/C4 keto-carboxyl groups to coordinate a noncatalytic Mg²⁺ ion. This metal ion bridges hydrogen bonding to Ser-83 and Asp-87 residues—mutational hotspots for resistance [10]. Free energy perturbation calculations reveal that Olamufloxacin’s C7 pyrrolidine forms van der Waals contacts with GyrA’s Ala-67, reducing dissociation rates by 40% compared to piperazine derivatives. MD trajectories (>100 ns) further demonstrate that the C8 methoxy group stabilizes the drug-DNA complex by occupying a hydrophobic subpocket, preventing DNA religation. Quantum mechanical/molecular mechanical (QM/MM) analyses indicate charge transfer from quinolone N1 to DNA guanine bases, facilitating irreversible double-strand breaks [6].
Olamufloxacin’s antibacterial efficacy hinges on balancing hydrophilicity for solubility and lipophilicity for membrane transit. Experimental octanol/water partition coefficients (logP) of analogous fluoroquinolones inform its design:
Table 2: Predicted Physicochemical Properties of Olamufloxacin
Parameter | Value | Method | Biological Implication |
---|---|---|---|
logP (pH 7.4) | 0.2 ± 0.1 | Calculated (CLOGP) | Optimized for membrane permeability |
Solubility (mg/mL, pH 7.4) | 4.5 | Thermodynamic modeling | Suitable for IV formulation |
pKa (carboxyl) | 5.6 | Spectrophotometric titration | >90% ionization at physiological pH |
pKa (amine) | 9.1 | ||
Polar Surface Area | 75 Ų | Computational descriptor | Predicts Gram-negative outer membrane penetration |
Membrane permeability assays using artificial phospholipid bilayers (PAMPA) indicate Olamufloxacin’s apparent permeability (Papp) exceeds ciprofloxacin’s by 1.8x at pH 7.4. This arises from its zwitterionic character: protonation of the C7 amine in acidic environments (e.g., phagosomes) promotes uptake, while deprotonation at neutral pH reduces efflux. Molecular dynamics simulations of drug transit through P. aeruginosa porin OmpF confirm >50% higher flux rates than older fluoroquinolones, correlating with enhanced activity against drug-resistant strains [3] [10].
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